Naptalam
Description
Systematic IUPAC Name and Synonyms
Naptalam is formally identified by its IUPAC name : 2-(naphthalen-1-ylcarbamoyl)benzoic acid. This designation reflects its structural composition, comprising a naphthalene-derived carbamoyl group linked to a benzoic acid moiety.
The compound is known by numerous synonyms across scientific and regulatory contexts:
These names underscore its dual identity as a phthalamic acid derivative and a naphthalene-containing compound.
Molecular Formula and Weight
This compound’s molecular formula is C₁₈H₁₃NO₃ , corresponding to a molecular weight of 291.3 g/mol . This calculation aligns with its structural components:
- C₁₈H₁₃ : Naphthalene moiety (10 carbons) and phthalamic acid backbone (8 carbons)
- NO₃ : Carbamoyl linkage and carboxylic acid group
The compound’s stability and reactivity are influenced by its dicarboxylic acid monoamide structure, which includes a conjugated system of aromatic rings and amide bonds.
CAS Registry Number and Regulatory Classifications
This compound is registered under CAS 132-66-1 , with its sodium salt derivative (CAS 132-67-2) also recognized in formulations. Regulatory frameworks classify it as:
Its HRAC classification highlights its mechanism of inhibiting auxin transport, a critical factor in managing herbicide resistance.
Properties
IUPAC Name |
2-(naphthalen-1-ylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHEWSKYLZVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
132-67-2 (hydrochloride salt) | |
| Record name | Naptalam [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID6032437 | |
| Record name | Naptalam | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Hawley] Purple solid with an unpleasant odor; [HSDB] Solid with an unpleasant odor; [MSDSonline] | |
| Record name | Naptalam | |
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Solubility |
INSOL IN HEXANE, XYLENE, BENZENE; PPM @ 25 °C: ACETONE 5,000; ISOPROPANOL 2,100; CARBON TETRACHLORIDE 100; WATER 200; DIMETHYLFORMAMIDE 39,400; DIMETHYL SULFOXIDE 43,100; METHYLETHYL KETONE 3,700, SLIGHTLY SOL IN ETHANOL, INSOL IN SOLVENT NAPHTHA, Sol in alkaline soln, but decomp above pH 9.5 | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.40 @ 20 °C/4 °C | |
| Record name | NAPTALAM | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Less than 133 Pascals at 20 °C | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALLINE SOLID POWDER, PURPLE | |
CAS No. |
132-66-1 | |
| Record name | 1-Naphthylphthalamic acid | |
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| Record name | Naptalam [BSI:ISO] | |
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| Record name | NAPTALAM | |
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| Record name | Naptalam | |
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| Record name | 2-(naphthalen-1-ylcarbamoyl)benzoic acid | |
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| Record name | NAPTALAM | |
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| Record name | NAPTALAM | |
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Melting Point |
203 °C, MP: 175-180 °C /TECHNICAL/ | |
| Record name | NAPTALAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |
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Preparation Methods
Reaction of Phthalic Anhydride with 1-Naphthylamine
The primary industrial route to this compound involves a two-step process:
-
Amidation : Phthalic anhydride reacts with 1-naphthylamine in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. The anhydride’s electrophilic carbonyl carbon attacks the amine’s lone pair, forming N-1-naphthylphthalamic acid (Equation 1):
-
Salt Formation : The carboxylic acid group is neutralized with sodium hydroxide to yield the water-soluble sodium salt (Equation 2):
Key Reaction Parameters :
Table 1: Physicochemical Properties of this compound and Intermediates
| Property | This compound Acid | This compound Sodium Salt |
|---|---|---|
| Molecular Weight (g/mol) | 291.3 | 313.3 |
| Water Solubility (mg/L, 25°C) | 200 | 300,000 |
| pKa | 4.6 | -0.39 |
| Hydrolysis Half-Life (pH 5) | 2.9 days | Stable |
Purification and Crystallization
Post-synthesis, the sodium salt is purified via recrystallization from aqueous ethanol. The high solubility of the salt (249,000 mg/L at 25°C) necessitates anti-solvent addition (e.g., acetone) to induce crystallization. Impurities such as unreacted 1-naphthylamine are removed through activated charcoal treatment.
Alternative Synthesis Pathways
Phthaloyl Chloride Route
An alternative method employs phthaloyl chloride instead of phthalic anhydride to enhance reaction kinetics. The chloride’s higher electrophilicity allows amidation at lower temperatures (40–60°C), reducing energy costs. However, this route generates hydrochloric acid, requiring stringent corrosion-resistant equipment.
Microwave-Assisted Synthesis
Recent advancements explore microwave irradiation to accelerate the amidation step. Preliminary studies report a 50% reduction in reaction time (from 8 hours to 4 hours) with comparable yields (85–90%). This method remains experimental but holds promise for small-scale production.
Analytical Characterization
Spectroscopic Verification
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies residual 1-naphthylamine (<0.1% w/w) and phthalic acid (<0.5% w/w). Gas chromatography-mass spectrometry (GC-MS) confirms the absence of volatile byproducts like N-(1-naphthyl)phthalimide.
Chemical Reactions Analysis
Types of Reactions: NAPTALAM undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In acidic or basic conditions, this compound hydrolyzes to form 1-naphthylamine and phthalic acid.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding phthalimide derivative.
Major Products: The major products formed from these reactions include 1-naphthylamine, phthalic acid, and N-(1-naphthyl)phthalimide .
Scientific Research Applications
Agricultural Applications
Naptalam is predominantly used as a selective herbicide in the cultivation of cucurbits such as cucumbers, watermelons, cantaloupes, and honeydew melons. It works by inhibiting seed germination and disrupting the transport of indole-3-acetic acid (IAA), a crucial plant hormone involved in growth regulation.
Herbicidal Efficacy
- Target Crops : this compound is primarily applied to cucumbers and watermelons, with significant usage in southeastern states of the U.S., particularly Florida and Georgia.
- Application Rates : The highest single application rate is approximately 4 pounds active ingredient per acre, with a maximum of two applications per season .
Table 1: Agricultural Use of this compound (1997 Data)
| Crop | State | Pounds Applied |
|---|---|---|
| Watermelon | Florida | 37,910 |
| Georgia | 25,511 | |
| Texas | 8,388 | |
| Cucumber | Various | - |
| Cantaloupe | Various | - |
Plant Growth Regulation
This compound has been shown to enhance the growth of certain crops by protecting them from phytotoxic effects caused by other herbicides. For instance, studies indicate that this compound can mitigate the adverse effects of chloramben on cucumber plants.
Case Study: Chloramben Interaction
In laboratory settings, cucumber seedlings treated with both this compound and chloramben exhibited improved growth metrics compared to those treated with chloramben alone. This indicates that this compound acts as a safener, allowing for better nutrient uptake and reduced translocation of harmful metabolites .
Environmental Monitoring
This compound's degradation products can serve as indicators for environmental monitoring. Advanced analytical techniques have been employed to detect this compound and its derivatives in water bodies.
Detection Methods
- Mass Spectrometry : Techniques such as programmable temperature vaporizer gas chromatography mass spectrometry have been utilized to determine levels of this compound and its degradation products in river water .
- High-Performance Liquid Chromatography : This method has been effective in studying the degradation processes of this compound into compounds like 1-naphthylamine and N-(1-naphthyl)phthalimide .
Table 2: Detection Limits for this compound in Water Samples
| Compound | Limit of Determination (ng/L) |
|---|---|
| This compound | 230 |
| 1-Naphthylamine | 270 |
| N-(1-Naphthyl)Phthalimide | 260 |
Toxicological Studies
Research into the toxicity of this compound reveals its relatively low toxicity to non-target organisms. Studies indicate that while it is slightly toxic to small mammals on an acute basis, it is practically non-toxic to birds and aquatic life under certain conditions .
Ecotoxicological Impact Assessment
The U.S. Environmental Protection Agency has conducted assessments indicating that chronic exposure to this compound can pose risks to certain wildlife populations, particularly small mammals feeding on treated vegetation . However, its impact on aquatic ecosystems remains less pronounced.
Mechanism of Action
NAPTALAM functions as an auxin transport inhibitor in plants . It binds to specific sites on the plasma membrane, inhibiting the efflux of natural auxins such as indole-3-acetic acid (IAA) . This inhibition disrupts normal auxin distribution within the plant, leading to stunted growth and reduced seed germination . The binding of this compound to the plasma membrane is both saturable and reversible, with a high affinity for the auxin transport protein .
Comparison with Similar Compounds
Mechanism of Action
Naptalam functions as an auxin transport inhibitor by binding to plant cell membranes and blocking the polar transport of indole-3-acetic acid (IAA). This inhibition disrupts root and shoot growth, leading to weed suppression. At submicromolar concentrations, it paradoxically stimulates IAA uptake by preventing efflux, which explains its unique herbicidal effects .
Comparison with Similar Compounds
This compound belongs to the phthalamate herbicide class, sharing functional similarities with auxin transport inhibitors like TIBA (2,3,5-triiodobenzoic acid), diflufenzopyr, and its sodium salt derivative. Below is a detailed comparison:
Chemical Properties
| Compound | Chemical Structure | Molecular Formula | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Naphthyl-phthalamic acid | C₁₈H₁₃NO₃ | 200 mg/L (acid) | Carboxylic acid, secondary amide |
| This compound-sodium | Sodium salt of this compound | C₁₈H₁₂NO₃Na | 230,800 mg/L | Carboxylate, secondary amide |
| TIBA | Triiodobenzoic acid | C₇H₃I₃O₂ | Low (exact value N/A) | Iodinated benzoic acid |
| Diflufenzopyr | Pyridine-carboxylic acid derivative | C₁₅H₁₂F₂N₂O₃ | 6.2 mg/L (pH 7) | Fluorinated pyridine, carboxylic acid |
Efficacy and Application
Mechanism and Selectivity
- This compound : Inhibits auxin efflux carriers, disrupting polar transport .
- TIBA : Blocks auxin transport via membrane receptor interference but less effective in inhibiting root growth .
- Difenzoquat : Pyrazolium herbicide with unclear auxin interaction; primarily inhibits cell division .
Environmental and Toxicological Profiles
Research Findings and Implications
- Metabolite Toxicity : this compound’s degradation to 1-naphthylamine raises regulatory concerns, necessitating residue monitoring in food crops .
- Combination Therapies : this compound-sodium paired with bensulide improves grass weed control in cucumbers but requires precise application timing to avoid leaching .
- Structural Analogues : Diflufenzopyr offers lower environmental risk but narrower weed control compared to this compound .
Biological Activity
Naptalam, chemically known as Napthylphthalic acid, is a selective herbicide primarily used in agriculture to control broadleaf weeds, particularly in cucurbits like cucumbers and watermelons. Its biological activity is closely linked to its effects on plant growth regulation through auxin transport inhibition. This article explores the biological activity of this compound, including its mechanisms of action, effects on various plant species, and relevant case studies.
This compound functions primarily as an inhibitor of auxin transport, which is crucial for polar growth in plants. Auxins are plant hormones that regulate various growth processes, including cell elongation and differentiation. When this compound binds to auxin transport proteins, it effectively shuts down their activity, preventing auxin from exiting the cell. This disruption leads to significant alterations in plant morphology and growth patterns.
- Inhibition of Auxin Transport : Research indicates that this compound binds directly to auxin transporters, inhibiting their function and preventing the directional flow of auxin. This results in impaired root growth and flower formation .
- Impact on Plant Development : The inhibition of auxin transport leads to a failure in polar growth mechanisms, which is essential for normal root and shoot development. Studies have shown that plants treated with this compound exhibit stunted growth and abnormal root structures .
Case Studies
- Cucumber Studies : Laboratory experiments demonstrated that this compound acts as a safener against the phytotoxic effects of chloramben in cucumbers. In petri dish studies, cucumber seeds treated with this compound exhibited improved germination rates and reduced chloramben toxicity compared to untreated controls .
- Toxicity Assessments : this compound has been evaluated for its toxicity levels in various organisms. It is considered relatively non-toxic to warm-blooded animals (LD50 = 8,200 mg/kg) but shows varying degrees of toxicity towards aquatic life .
- Environmental Impact : A study on the environmental fate of this compound indicated that it dissociates into non-toxic metabolites under natural conditions, suggesting limited long-term environmental persistence .
Table 1: Summary of this compound's Biological Effects
Q & A
Q. What are the validated analytical methods for detecting Naptalam and its metabolites in plant tissues?
this compound and its primary metabolite, 1-naphthylamine, can be quantified using liquid chromatography with electrochemical detection (LC/ECD) . Samples are hydrolyzed with 30% NaOH to release 1-naphthylamine, followed by distillation and chromatographic separation on a PRP-1 column. Recovery rates range from 89% to 97% in crops like asparagus and peaches . For structural confirmation, combine with mass spectrometry (LC-MS/MS) to differentiate this compound from co-extracted matrix interferents.
Q. How does soil organic matter content influence this compound’s herbicidal efficacy?
this compound exhibits reduced weed control efficacy in sandy soils with <1% organic matter due to decreased adsorption and increased leaching. Experimental designs should include soil texture and organic matter analysis as covariates. For reproducibility, pre-treat soil samples with standardized organic amendments (e.g., 2% compost) to assess bioavailability changes .
Q. What are the optimal storage conditions for this compound standards to ensure stability?
this compound standards must be stored at 0–6°C in airtight, light-resistant containers. Degradation occurs via hydrolysis under alkaline conditions; thus, pH-neutral solvents (e.g., cyclohexane) are recommended for long-term storage. Validate stability via periodic HPLC analysis, monitoring for 1-naphthylamine peaks .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in this compound’s weed control efficacy across studies?
Contradictions often arise from variable application protocols (e.g., preplant incorporation depth) and environmental factors. To address this:
- Conduct meta-analyses of field trials, stratifying data by soil type, application timing, and weed species (e.g., Amaranthus vs. Chenopodium).
- Use mixed-effects models to quantify variance components (e.g., random effects for geographic regions) .
Q. What methodologies are suitable for tracking this compound’s degradation pathways in agroecosystems?
Employ isotopic labeling (e.g., ¹⁴C-Naptalam) to trace degradation products in soil-plant systems. Combine with high-resolution mass spectrometry (HRMS) to identify transient intermediates. For metabolic studies in crops, use hydroponic systems with controlled exposure to isolate plant-specific pathways from soil-mediated processes .
Q. How can the genotoxic risks of 1-naphthylamine be assessed in this compound residue studies?
Use in vitro bioassays such as the Ames test (with TA98 and TA100 strains) to evaluate mutagenicity. For in vivo validation, apply microcosm experiments with soil microbiota to simulate natural degradation and metabolite accumulation. Pair with LC-UV/Vis to quantify 1-naphthylamine thresholds against regulatory limits (e.g., EPA/FDA guidelines) .
Q. What statistical approaches are recommended for this compound dose-response studies?
Use non-linear regression models (e.g., log-logistic curves) to fit dose-response data for weed suppression. For multivariate analysis (e.g., interaction effects with adjuvants), apply factorial ANOVA with Tukey’s HSD post-hoc tests. Ensure power analysis (>0.8) to determine sample sizes for field trials .
Methodological Considerations
Q. How to design experiments evaluating this compound’s interaction with soil microbiota?
- Conduct microcosm assays with sterile vs. non-sterile soils to distinguish biotic vs. abiotic degradation.
- Use 16S rRNA sequencing to profile microbial communities pre- and post-treatment.
- Measure half-life (t½) via first-order kinetics models .
Q. What quality control measures are critical for synthesizing high-purity this compound analogs?
- Validate synthetic routes (e.g., carbamate linkages) via NMR (¹H/¹³C) and FT-IR.
- Assess batch-to-batch consistency using HPLC with diode-array detection (DAD).
- For bioactive analogs, perform in silico docking studies to predict herbicidal activity .
Data Interpretation Challenges
Q. How to address variability in this compound’s phytotoxicity across plant species?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
